[1,4']Bipiperidinyl-4'-carboxylic acid
Overview
Description
[1,4’]Bipiperidinyl-4’-carboxylic acid is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and organic chemistry . It is characterized by its two piperidine rings connected through a carbonyl group, which imparts unique chemical properties.
Preparation Methods
The synthesis of [1,4’]Bipiperidinyl-4’-carboxylic acid typically involves the reaction of 4-piperidinopiperidine with phosgene in the presence of methylene chloride as a solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve additional steps such as distillation to purify the compound and remove any residual solvents .
Chemical Reactions Analysis
[1,4’]Bipiperidinyl-4’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
[1,4’]Bipiperidinyl-4’-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: It serves as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of [1,4’]Bipiperidinyl-4’-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar compounds to [1,4’]Bipiperidinyl-4’-carboxylic acid include:
[4,4’]Bipiperidinyl-1-carboxylic acid ethyl ester: This compound has a similar structure but with an ethyl ester group instead of a carboxylic acid group.
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceuticals and organic synthesis.
The uniqueness of [1,4’]Bipiperidinyl-4’-carboxylic acid lies in its specific structural configuration, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives .
Properties
IUPAC Name |
4-piperidin-1-ylpiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-10(15)11(4-6-12-7-5-11)13-8-2-1-3-9-13/h12H,1-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVQMOCULRFSLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCNCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623368 | |
Record name | [1,4'-Bipiperidine]-4'-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933721-82-5 | |
Record name | [1,4'-Bipiperidine]-4'-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(piperidin-1-yl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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